molecular formula C8H13N5 B13289347 5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B13289347
M. Wt: 179.22 g/mol
InChI Key: CKMLDWUBQAZTLJ-UHFFFAOYSA-N
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Description

5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a complex organic compound with a unique structure that makes it of interest in various fields of scientific research This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino and methylamino groups. The nitrile group is then added through a cyanation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of oxides or other derivatives.

    Reduction: Reduction reactions can convert nitrile groups to amines or other reduced forms.

    Substitution: The amino and methylamino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

    5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-methanol: Features a hydroxymethyl group instead of a nitrile group.

Uniqueness

The presence of the nitrile group in 5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile distinguishes it from similar compounds

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

5-amino-3-(methylamino)-1-propan-2-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H13N5/c1-5(2)13-7(10)6(4-9)8(11-3)12-13/h5H,10H2,1-3H3,(H,11,12)

InChI Key

CKMLDWUBQAZTLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C(=N1)NC)C#N)N

Origin of Product

United States

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